3'-Ethyl 5'-methyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3-O’-ethyl 5-O’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-O’-ethyl 5-O’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate, typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their operational simplicity, high yields, and cost-effectiveness . A common synthetic route involves the reaction of phthalic anhydride, hydrazine hydrate, and 5-nitro-1H-indole-3-carboxaldehyde in the presence of a catalyst .
Industrial Production Methods
Industrial production of such compounds often employs green chemistry principles to minimize environmental impact. This includes the use of sustainable solvents and catalysts, as well as energy-efficient processes .
Chemical Reactions Analysis
Types of Reactions
3-O’-ethyl 5-O’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3-O’-ethyl 5-O’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various biologically active molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-O’-ethyl 5-O’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 1H-indole-3-carbaldehyde
- 5-nitro-1H-indole-3-carboxaldehyde
Uniqueness
What sets 3-O’-ethyl 5-O’-methyl 2’-amino-6’-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4’-pyran]-3’,5’-dicarboxylate apart is its unique spiro structure, which may confer distinct biological activities and chemical properties .
Properties
CAS No. |
352663-30-0 |
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Molecular Formula |
C20H20N2O8 |
Molecular Weight |
416.4g/mol |
IUPAC Name |
3-O'-ethyl 5-O'-methyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C20H20N2O8/c1-4-29-18(25)15-16(21)30-12(9-13(23)27-2)14(17(24)28-3)20(15)10-7-5-6-8-11(10)22-19(20)26/h5-8H,4,9,21H2,1-3H3,(H,22,26) |
InChI Key |
SQSWYEVKAQOAIG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OC)CC(=O)OC)N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OC)CC(=O)OC)N |
Origin of Product |
United States |
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